ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate
Description
Ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group at the 1-position and a (E)-configured cyanoethenyl-benzothiazole moiety at the 4-position. The benzothiazole ring, a privileged scaffold in medicinal chemistry, is known for its bioactivity in anticancer, antimicrobial, and neuroprotective agents . The cyanoethenyl linker introduces rigidity and electronic effects that may enhance binding affinity to biological targets, while the piperazine ring provides conformational flexibility and solubility. This compound’s structural complexity positions it as a candidate for drug discovery, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-23-17(22)21-9-7-20(8-10-21)12-13(11-18)16-19-14-5-3-4-6-15(14)24-16/h3-6,12H,2,7-10H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCLOUIAKIKVOC-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Synthesis of this compound
The synthesis typically involves the reaction of benzothiazole derivatives with piperazine and ethyl cyanoacetate under controlled conditions. The synthetic route may include steps such as:
- Formation of Benzothiazole Derivative : The initial step often involves the synthesis of the benzothiazole core through cyclization reactions.
- Nucleophilic Substitution : Piperazine acts as a nucleophile in the reaction with the activated benzothiazole derivative.
- Formation of Ester : The final step involves esterification to yield this compound.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the benzothiazole moiety is known to enhance the compound's ability to inhibit certain enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole structures exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | M. tuberculosis | 0.008 μM |
| Benzothiazole Derivative A | Staphylococcus aureus | 0.015 μM |
| Benzothiazole Derivative B | Escherichia coli | 0.025 μM |
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), this compound exhibited:
- IC50 Value : 5 μM
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several piperazine-benzothiazole derivatives (Table 1). Key differences lie in the substituents on the piperazine ring and the linker between the benzothiazole and piperazine moieties.
Table 1: Structural Comparison of Piperazine-Benzothiazole Derivatives
Key Observations :
- The cyanoethenyl linker in the target compound introduces a conjugated system absent in analogs with acetamide (e.g., ) or sulfonyl-carbamoyl linkers (e.g., ). This conjugation may enhance π-π stacking interactions with biological targets.
- The ethyl carboxylate group is a common feature in derivatives like and , improving solubility compared to methylpiperazine derivatives (e.g., ).
Key Observations :
- The target compound’s synthesis likely employs a Knoevenagel reaction to form the cyanoethenyl bridge, similar to methods in . Stereoselectivity (E-configuration) is critical for activity.
- Derivatives with acetamide linkers (e.g., ) are synthesized via straightforward nucleophilic substitution, offering higher yields but less structural complexity.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
